molecular formula C10H9FO B1339362 5-Fluoro-1-tetralone CAS No. 93742-85-9

5-Fluoro-1-tetralone

Cat. No. B1339362
CAS RN: 93742-85-9
M. Wt: 164.18 g/mol
InChI Key: ALVLPJZOYNSRRX-UHFFFAOYSA-N
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Description

5-Fluoro-1-tetralone is a fluorinated organic compound that is part of the tetralone family, which are ketones derived from naphthalene. The presence of a fluorine atom in the tetralone structure can significantly alter the chemical and physical properties of the molecule, making it an interesting subject for research in organic synthesis and material science.

Synthesis Analysis

The synthesis of fluorinated tetralone derivatives has been explored through various methods. One approach involves the use of fluorotetraphenylbismuth as a reagent for the alpha-phenylation of carbonyl compounds, which has been shown to produce 2-phenyl-1-tetralone almost quantitatively . Another method described the synthesis of 5,6-methylenedioxy-1-tetralone using a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization . Additionally, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone through epoxidation and acid hydrolysis has been reported .

Molecular Structure Analysis

The molecular structure of fluorinated tetralone derivatives can exhibit unique features due to the presence of fluorine. For instance, fluorotetraphenylbismuth has been characterized by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry around the bismuth center . Crystallographic results supported by spectroscopic data have shown that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • Synthesis of Fluorinated Compounds: 5-Fluoro-1-tetralone has been used in the synthesis of various fluorinated compounds. For instance, 8-fluoro-5-methoxy-1-tetralone was used in the synthesis of 8-fluorohein, an analogue of the osteoarthritis drug rhein (Owton, 1994).

Pharmaceutical Research

  • Antiproliferative Effects: α-fluoro-α-aryl-α-tetralones derivatives, synthesized through a palladium-catalyzed α-arylation reaction, showed promising in vitro antiproliferative effects against human breast cancer and leukemia cell lines. These compounds, particularly 3b, 3c, 8a, and 8c, demonstrated significant efficacy on neoplastic models, with potential for pharmaceutical development against therapy-resistant cancers (De Souza et al., 2021).

Biochemical Applications

  • Fungal Metabolism Studies: The metabolism of 1-fluoronaphthalene by Cunninghamella elegans, resulting in various metabolites including 1-fluoro-8-hydroxy-5-tetralone, was studied to understand the fungal monooxygenase-epoxide hydrolase systems. This study highlighted how a fluoro substituent can influence metabolism at specific positions of the compound (Cerniglia et al., 1984).

Chemical Research

  • Development of Fluorination Methods: Research on direct α-fluorination of ketones, including 1-tetralone derivatives, using specific fluorine atom transfer reagents like AccufluorTM NFTh, has been conducted. This method allowed for regiospecific fluorofunctionalization of ketones without prior activation, transforming derivatives of 1-tetralone into their corresponding α-fluoro derivatives (Stavber et al., 2002).

Analytical Applications

  • Glycosphingolipid Analysis: A fluorometric detection system using 5-hydroxy-1-tetralone as the fluorescent labeling reagent has been developed for glycosphingolipid analysis. This method allows for the detection of glycosphingolipids in biological samples at very low concentrations (Watanabe & Mizuta, 1995).

Safety And Hazards

While specific safety and hazard information for 5-Fluoro-1-tetralone is not available, it is generally recommended to handle chemical compounds with care, avoiding contact with skin and eyes, and preventing inhalation of vapors .

properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVLPJZOYNSRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573267
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-tetralone

CAS RN

93742-85-9
Record name 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 200 gm of polyphosphoric acid heated at 80° C. was added 15.9 gm of the compound prepared in (6) above over 1 hour while stirring. The stirring was continued for another 1 hour at the same temperature. The resultant reaction mixture was poured into ice-cooled water and extracted with chloroform. The extract was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 14.1 gm of the title compound.
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
15.9 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To the 4-(2-fluorophenyl)butyryl chloride in carbon disulfide (1.0 L) at -78° C. was added aluminum chloride (93.2 g, 0.7 mol) portionwise over a 30 min period. The mixture was warmed to room temperature for 30 min, then refluxed for 2 h. The reaction mixture was poured into a mixture of ice (500 mL) and HCl (6N, 500 mL). The carbon disulfide layer was separated, washed with saturated sodium bicarbonate and extracted with ethyl acetate. The aqueous phase was extracted with ethyl acetate. The combined extracts were dried (MgSO4) and concentrated in vacuo to give 84.2 g (93%) of 5-fluorotetralone as a tan solid. NMR (CDCl3): d 7.7 (m, 1H, ArH), 7.1 (m, 2H, ArH), 2.9 (t, 2H, CH2), 2.6 (t, 2H, CH2), 2.1 (q, 2H, CH2).
Quantity
0 (± 1) mol
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reactant
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Quantity
93.2 g
Type
reactant
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Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

A round bottom flask was charged with 0.15 g of 4-(2-fluorophenyl)butanoic acid, which was dissolved in 20 mL DCM and cooled to 0° C. Oxalyl chloride (0.15 mL) was added, followed by 1 drop of DMF. A drying tube was attached, and the solution was stirred at 0° C. for two hours. Aluminum chloride (0.121 g) was added and the solution was allowed to slowly warm to RT overnight. The mixture was poured onto ice water, and extracted three times with DCM. The combined organic layers were washed with 0.5 M NaOH and brine. The organic phase was dried, evaporated, and purified by column chromatography (eluting with 20% EtOAc/Hexanes), to give 0.07 g (53%) of 5-fluoro-3,4-dihydronaphthalen-1(2H)-one (32).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0.121 g
Type
reactant
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Name
Quantity
20 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Vicker, L Burgess, IS Chuckowree… - Journal of medicinal …, 2002 - ACS Publications
… The following tetralones were prepared: 5-methyl-1-tetralone; 15 5-fluoro-1-tetralone; 15 5,6-dimethoxy-1-tetralone; 14 5-bromo-1-tetralone; 16 5-cyano-1-tetralone was prepared from 5…
Number of citations: 163 0-pubs-acs-org.brum.beds.ac.uk
K Bhandari, N Srinivas, GBS Keshava… - European journal of …, 2009 - Elsevier
A series of novel (Z)- and (E)-2-imidazolo-/triazolo-methyl tetrahydronaphthyl oxime ethers (7–28) were synthesized as conformationally constrained analogues of oxiconazole and …
JD Jolliffe - 2017 - ora.ox.ac.uk
The use of chiral counterions to facilitate enantioselective mono-C-alkylation of enolates has been explored extensively over the past century. We have demonstrated that an alternative …
Number of citations: 2 ora.ox.ac.uk

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